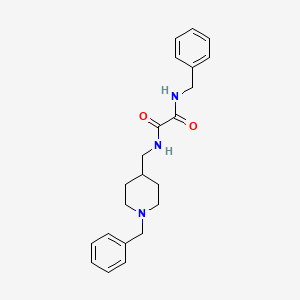

N1-苄基-N2-((1-苄基哌啶-4-基)甲基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N1-benzyl-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide, also known as BPO, is a novel compound that has gained attention in the scientific community due to its potential pharmacological properties. This compound belongs to the class of benzylpiperidine derivatives and has shown promising results in various research studies.

科学研究应用

Orexin Receptor Antagonism: 研究已经探讨了结构类似于N1-苄基-N2-((1-苄基哌啶-4-基)甲基)草酰胺的化合物在通过促进受体拮抗作用调节进食、觉醒、应激和药物滥用方面的作用。例如,研究表明选择性拮抗促进素-1受体可能代表一种新的药理学治疗方法,适用于暴饮暴食症和可能存在强迫成分的其他进食障碍(Piccoli et al., 2012)。

苄基化醇类化合物: 使用台式稳定的吡啶盐对醇类进行苄基化的过程是另一个类似化合物被利用的领域。这涉及将醇类转化为苄醚,展示了其在有机合成中的化学多样性和应用(Poon & Dudley, 2006)。

抗微管剂: 一些衍生物已被合成用于其在癌症治疗中作为抗微管剂的潜力。例如,某些化合物已显示对癌细胞生长具有抑制作用,表明它们在开发癌症治疗方面的潜力(Stefely et al., 2010)。

电合成中的电化学性质: 在电合成领域,相关的N-氧化合物已被探索其电化学性质和在有机分子选择性氧化中作为催化剂的应用(Nutting et al., 2018)。

配位聚合物和材料科学: 使用双吡啶基双酰胺和角二羧酸配体合成和研究配位聚合物突显了类似化合物在材料科学中的应用(Lakshmanan et al., 2022)。

合成维生素E类似物: 合成新颖含硒维生素E类似物的研究使用了类似的方法,展示了该化合物在药物化学中的实用性(Al-Maharik et al., 2001)。

阿尔茨海默病中的神经保护: 与N1-苄基-N2-((1-苄基哌啶-4-基)甲基)草酰胺结构相关的化合物ASS234已被确定为阿尔茨海默病的潜在治疗方法。它作为人类乙酰胆碱酯酶/丁酰胆碱酯酶和单胺氧化酶A/B的抑制剂,并表现出抗氧化性能(Ramos et al., 2016)。

作用机制

Target of Action

The primary target of N1-benzyl-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .

Mode of Action

N1-benzyl-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide interacts with the CCR5 receptor, acting as an antagonist . The compound contains a basic nitrogen atom, which is believed to anchor the ligand to the CCR5 receptor via a strong salt-bridge interaction . This interaction inhibits the normal function of the receptor, preventing HIV-1 entry into cells .

Biochemical Pathways

The antagonistic action of N1-benzyl-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide on the CCR5 receptor affects the HIV-1 entry pathway . By blocking the CCR5 receptor, the compound prevents the interaction between the virus and the host cell, thereby inhibiting the entry of HIV-1 .

Pharmacokinetics

The compound’s predicted density is 1199±006 g/cm3 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of N1-benzyl-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide’s action is the inhibition of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound prevents the virus from entering the host cell, potentially slowing the progression of HIV-1 infection .

生化分析

Biochemical Properties

It is known that similar compounds can interact with various enzymes and proteins, potentially influencing biochemical reactions .

Cellular Effects

Related compounds have been shown to inhibit acetylcholinesterase activity, which could influence cell function .

Molecular Mechanism

Similar compounds have been shown to inhibit acetylcholinesterase, suggesting that this compound may also interact with this enzyme .

Metabolic Pathways

It is known that metabolic pathways are complex networks of biochemical reactions that are regulated by enzymes .

Subcellular Localization

Subcellular localization refers to the specific location of a molecule or complex within a cell

属性

IUPAC Name |

N'-benzyl-N-[(1-benzylpiperidin-4-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2/c26-21(23-15-18-7-3-1-4-8-18)22(27)24-16-19-11-13-25(14-12-19)17-20-9-5-2-6-10-20/h1-10,19H,11-17H2,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBYPCQKCXMBJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2430178.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2430180.png)

![[2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid](/img/structure/B2430184.png)

![(3R,4S)-4-(2,4-Difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2430190.png)

![N-(3-acetylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2430192.png)